Diphenylacetylene
Overview
Description
Synthesis Analysis
Diphenylacetylene synthesis often involves the catalytic dehydrohalogenation of 1,2-dibromo-1,1,2,2-tetraphenylethane or the coupling of iodobenzene derivatives under palladium catalysis. The synthesis pathways are designed to yield a highly pure product, leveraging the acetylenic bond's reactivity for further functionalization (Weber et al., 2011).
Molecular Structure Analysis
X-ray diffraction and spectroscopic studies reveal diphenylacetylene's linear structure, characterized by a triple bond between the central carbon atoms. This triple bond imparts rigidity and planarity to the molecule, influencing its chemical reactivity and physical properties. The electron distribution within the molecule has been mapped, showing significant π-electron delocalization contributing to its stability and reactivity (Ban et al., 1973).
Chemical Reactions and Properties
Diphenylacetylene participates in a variety of chemical reactions, including addition reactions (hydrogenation, halogenation), nucleophilic additions (hydroboration-oxidation), and cycloadditions. Its triple bond acts as a reactive site for catalyst-induced reactions, enabling the synthesis of polymers, cycloadducts, and functionally substituted derivatives. Notably, its reaction with palladium complexes under carbon monoxide pressure exemplifies its role in carbonylation chemistry, forming complex organic structures (Hong et al., 1990).
Physical Properties Analysis
The physical properties of diphenylacetylene, including its melting point, boiling point, and solubility, are closely tied to its molecular structure. Its linear shape and planarity contribute to its solid-state packing, influencing its melting and boiling points. Diphenylacetylene exhibits distinct photophysical properties, showing fluorescence under specific conditions due to its π-conjugated system. This fluorescence is utilized in various applications, ranging from sensing to materials science (Jim et al., 2011).
Chemical Properties Analysis
The chemical properties of diphenylacetylene are largely defined by its acetylenic bond, which is both a site of reactivity and a source of stability. This bond allows for the formation of π-complexes with transition metals, facilitating reactions that are central to organic synthesis and industrial processes. Studies on its reactivity have shown how substituents on the phenyl rings influence its behavior in reactions, offering insights into the design of molecules for specific functions (Jones et al., 2010).
Scientific Research Applications
Polymer Synthesis and Properties :
- Diphenylacetylene can be polymerized using specific catalysts to create polymers like poly(diphenylacetylene). These polymers exhibit unique properties such as high yield, insolubility, and varied structural forms, which are useful in material science. The electrical conductivity and paramagnetic properties of these polymers have also been described (Masuda, Kawai, Ohtori, & Higashimura, 1979).
Chemical Synthesis and Applications :
- Diphenylacetylene plays a role in the carbolithiation process, which is a method to stereoselectively synthesize complex molecules like (Z)-tamoxifen, a significant compound in medicinal chemistry (McKinley & O’Shea, 2006).
- It can be used in nickel-catalyzed transfer semihydrogenation and hydroamination reactions, serving as an intermediate in the synthesis of various organic compounds (Reyes-Sánchez et al., 2011).
Material Science and Scintillator Applications :
- As an organic scintillator material, diphenylacetylene shows promise for fast neutron detection. Its solubility, crystal structure, and optical properties have been extensively studied for such applications (Purushothaman, Durairaj, Mani, & Kalainathan, 2021).
Photophysical Properties :
- Diphenylacetylene derivatives exhibit interesting photophysical properties, including fluorescence emission and life time, which are valuable in the field of photophysics and photochemistry (Szyszkowska, Czaplewski, & Wiczk, 2017).
Liquid Crystallinity and Optical Anisotropy :
- Poly(diphenylacetylene)s show remarkable properties like liquid crystallinity, fluorescence emission, and chirality, making them suitable for applications in sensors and actuators (Jin & Kwak, 2017).
Electronic and Molecular Properties :
- The role of the triple bond in diphenylacetylene crystals has been studied, revealing insights into molecular electronics. The flexibility of the molecule allows for various packing conformations, which is important for electronic applications (Thomas, Lakshmi, Pati, & Kulkarni, 2006).
Raman Probes for Plant Cells :
- Diphenylacetylene derivatives have been developed as novel Raman imaging probes for living plant cells, demonstrating high sensitivity and low cytotoxicity (Midorikawa et al., 2020).
Gas Permeation Properties :
- Poly(diphenylacetylene)s containing imidazolium salts show high CO2 permeability and selectivity, suggesting their potential use in gas separation technologies (Sakaguchi, Ito, Masuda, & Hashimoto, 2013).
properties
IUPAC Name |
2-phenylethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXXLCKWQFKACW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25989-14-4 | |
Record name | Benzene, 1,1′-(1,2-ethynediyl)bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25989-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4060109 | |
Record name | Benzene, 1,1'-(1,2-ethynediyl)bis- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4060109 | |
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Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS] | |
Record name | Tolan | |
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Product Name |
Diphenylacetylene | |
CAS RN |
501-65-5 | |
Record name | Diphenylacetylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tolan | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501655 | |
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Record name | DIPHENYLACETYLENE | |
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Record name | Benzene, 1,1'-(1,2-ethynediyl)bis- | |
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Record name | Benzene, 1,1'-(1,2-ethynediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylacetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.206 | |
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Record name | TOLAN | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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